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Compound of Interest

Compound Name: 4-Bromo-2-fluoromandelic acid

Cat. No.: B1597932 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-fluoromandelic
Acid

Executive Summary
4-Bromo-2-fluoromandelic acid (CAS No. 668970-55-6) is a highly functionalized chiral

building block of significant interest to the pharmaceutical and materials science sectors.[1][2]

[3] Its unique substitution pattern, featuring both bromine and fluorine atoms on the phenyl ring,

coupled with the α-hydroxy carboxylic acid moiety, offers a versatile platform for synthetic

transformations. The strategic placement of these halogens can profoundly influence molecular

conformation, lipophilicity, metabolic stability, and binding interactions, making it a valuable

precursor for novel therapeutic agents and advanced materials.[4] This guide provides a

comprehensive analysis of the core physicochemical properties of 4-Bromo-2-fluoromandelic
acid, outlines robust protocols for their experimental determination, and discusses the

implications of these properties for its application in drug discovery and development.

Chemical Identity and Structural Analysis
A precise understanding of the molecule's identity is the foundation for all subsequent scientific

investigation. The key identifiers and structural features are summarized below.
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Identifier Value Source

Compound Name 4-Bromo-2-fluoromandelic acid [5]

CAS Number 668970-55-6 [2][5]

Molecular Formula C₈H₆BrFO₃ [2]

Molecular Weight 249.04 g/mol [2]

InChI Key
FAMRTHHQYMFCBD-

UHFFFAOYNA-N
[5]

Physical Form Solid [5]

Purity (Typical) ≥99.0% [5]

Structural Features
4-Bromo-2-fluoromandelic acid is a derivative of mandelic acid characterized by:

A Chiral Center: The α-carbon, bonded to the hydroxyl and carboxyl groups, is a

stereocenter. This allows for the existence of (R)- and (S)-enantiomers, which is critically

important in drug development where stereoisomers often exhibit different pharmacological

and toxicological profiles.

An Aromatic Ring: The phenyl group is substituted with two halogen atoms.

Halogen Substituents:

A fluorine atom at the C2 (ortho) position. Fluorine's high electronegativity can influence

the acidity of the carboxylic acid and hydroxyl groups through inductive effects and alter

the molecule's binding properties.

A bromine atom at the C4 (para) position. The bromine atom serves as a key synthetic

handle, acting as an excellent leaving group in various cross-coupling reactions (e.g.,

Suzuki, Heck), enabling further molecular elaboration.[1]
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Core Physicochemical Properties: A Quantitative
Overview
The physicochemical properties of an active pharmaceutical ingredient (API) or intermediate

are critical determinants of its behavior, from reaction kinetics to physiological absorption and

distribution.

Property Value / Expected Range
Significance in Drug
Development

Melting Point (°C)

Data not available; requires

experimental determination.

Expected to be a high-melting

solid based on related

structures.[6][7]

Defines solid-state stability,

purity, and is critical for

formulation and processing.

Boiling Point (°C)

Not applicable; likely to

decompose upon heating

before boiling.[8]

High polarity and thermal

lability preclude standard

boiling point determination.

Solubility

Expected to be soluble in polar

organic solvents (e.g.,

methanol, ethanol, DMSO).[6]

Governs choice of reaction

solvents, purification methods,

and is a key factor in

bioavailability.

Acidity Constant (pKa)

Data not available; requires

experimental determination.

Estimated to be ~3-4.

Influences solubility at different

pH values (e.g., in the

gastrointestinal tract) and

receptor binding interactions.

Experimental Determination of Key Properties
For researchers handling this compound, direct experimental verification of its properties is

essential. The following sections provide standardized, field-proven protocols.

Melting Point Determination (Capillary Method)
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Causality: The melting point is a measure of the energy required to overcome crystal lattice

forces. A sharp, defined melting range is a primary indicator of high purity. This protocol is a

standard pharmacopeial method for its simplicity and accuracy.

Methodology:

Sample Preparation: Ensure the 4-Bromo-2-fluoromandelic acid sample is thoroughly

dried to remove any residual solvent. Gently crush the solid into a fine powder.

Capillary Loading: Tap the open end of a capillary tube into the powder, forcing a small

amount of sample in. Pack the sample into the sealed end of the tube by tapping or dropping

it through a long glass tube. A packed column of 2-3 mm is ideal.

Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.

Measurement:

Heat the apparatus rapidly to a temperature approximately 15°C below the expected

melting point.

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

Record the temperature at which the first drop of liquid appears (T1) and the temperature

at which the last solid particle melts (T2). .

Reporting: The melting point is reported as the range T1-T2. For a pure compound, this

range should be narrow (<2°C).

Sample Preparation Measurement

Dry Sample Crush to Fine Powder Load Capillary (2-3mm) Place in ApparatusTransfer Rapid Heat (-15°C) Slow Heat (1-2°C/min) Record T1-T2 Range Report Melting RangeFinal Data

Click to download full resolution via product page

Workflow for Melting Point Determination
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Solubility Profile (Shake-Flask Method)
Causality: This method, based on OECD Guideline 105, is the gold standard for determining

the saturation solubility of a compound in a given solvent. It ensures that a true equilibrium is

reached between the solid and dissolved states, providing a thermodynamically stable value

crucial for formulation and biopharmaceutical classification.

Methodology:

System Preparation: To a series of vials, add a known volume (e.g., 10 mL) of the desired

solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol).

Sample Addition: Add an excess amount of 4-Bromo-2-fluoromandelic acid to each vial.

The excess solid should be clearly visible to ensure saturation.

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature

(e.g., 25°C or 37°C). Agitate for a minimum of 24 hours. A preliminary study should confirm

that equilibrium is reached within this timeframe.

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same

temperature until the excess solid has settled. Alternatively, centrifuge the samples to pellet

the solid.

Sampling and Analysis: Carefully withdraw a clear aliquot of the supernatant. Quantify the

concentration of the dissolved compound using a validated analytical method, such as High-

Performance Liquid Chromatography (HPLC) with UV detection.

Reporting: Report the solubility in units of mg/mL or mol/L for each solvent at the specified

temperature.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1597932?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1597932?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add Excess Solid to Solvent

Agitate at Constant T
(≥24 hours)

Centrifuge or Settle
to Separate Phases

Withdraw Clear Supernatant

Quantify by HPLC

Report Solubility (mg/mL)

Click to download full resolution via product page

Workflow for Shake-Flask Solubility Determination

Acidity Constant (pKa) by Potentiometric Titration
Causality: The pKa is the pH at which a compound's ionizable group is 50% protonated and

50% deprotonated. For a carboxylic acid, this value dictates its charge state, which in turn

affects its solubility, permeability, and interactions with biological targets. Potentiometric titration

is a direct and reliable method for measuring this fundamental property.

Methodology:

Solution Preparation: Accurately weigh a known amount of 4-Bromo-2-fluoromandelic acid
and dissolve it in a suitable solvent system, typically a co-solvent like methanol/water to
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ensure solubility throughout the titration.

Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature

(e.g., 25°C). Use a calibrated pH electrode to monitor the solution's pH.

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small,

precise increments using an auto-titrator or a burette. Record the pH of the solution after

each addition.

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from

the half-equivalence point—the pH at which half of the volume of titrant required to reach the

equivalence point (the point of steepest inflection) has been added.

Reporting: Report the determined pKa value, specifying the temperature and solvent system

used.

Dissolve Compound
in Co-Solvent

Titrate with Standardized
NaOH Solution

Monitor pH vs.
Volume of Titrant

Plot Titration Curve
(pH vs. Volume)

Identify Equivalence
Point

Determine pH at
Half-Equivalence Point Result: pKa

Click to download full resolution via product page

Workflow for pKa Determination by Titration

Spectroscopic and Analytical Characterization
Spectroscopic analysis provides an unambiguous confirmation of the chemical structure and is

the primary tool for quality control.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons, the α-proton (methine), the hydroxyl proton, and the carboxylic acid proton. The

coupling patterns of the aromatic protons will be complex due to splitting from each other

and from the ¹⁹F nucleus.

¹³C NMR: The carbon spectrum will confirm the presence of eight distinct carbon

environments, including the carbonyl carbon of the carboxylic acid, the α-carbon, and the six

aromatic carbons.
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¹⁹F NMR: A singlet is expected for the fluorine atom, though long-range couplings may be

observed. This technique is highly sensitive and useful for purity assessment in fluorinated

compounds.

Infrared (IR) Spectroscopy: Key absorption bands are expected for the O-H stretch of the

carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (~1700-

1750 cm⁻¹), the C-O stretch, and aromatic C-H and C=C vibrations.

Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak.

A key feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are present in a ~1:1

ratio), resulting in two peaks (M and M+2) of nearly equal intensity, which is a definitive

indicator of a monobrominated compound.

Safety, Handling, and Storage
Adherence to safety protocols is paramount when handling any chemical intermediate.

Hazard Identification: 4-Bromo-2-fluoromandelic acid is classified with the following

hazards:

H302: Harmful if swallowed.[2]

H315: Causes skin irritation.[2]

H319: Causes serious eye irritation.[2]

H335: May cause respiratory irritation.[2]

Recommended Precautions:

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume

hood.

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses

with side shields or goggles, and a lab coat.[9]

Handling: Avoid breathing dust.[2] Minimize dust generation and accumulation.[10] Wash

hands thoroughly after handling.
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Storage: Store in a tightly closed container in a cool, dry place away from incompatible

substances.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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